Glucocorticoid receptor agonist-1

Description

IUPAC Nomenclature and Systematic Chemical Classification

The systematic IUPAC name for this compound is 4-fluoro-2-[(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol . This nomenclature reflects:

- A fluorophenol core (4-fluoro-2-substituted phenol)

- A chiral pentanol derivative at position 2 [(4R)-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]

- A pyrrolopyridine heterocyclic system (1H-pyrrolo[2,3-c]pyridin-2-ylmethyl substituent)

The compound belongs to the nonsteroidal selective glucocorticoid receptor modulator (SEGRM) class, characterized by:

| Property | Classification |

|---|---|

| Core structure | Fluorinated phenolic |

| Receptor specificity | Glucocorticoid receptor |

| Structural family | Pyrrolopyridine derivatives |

| Molecular weight | 396.4 g/mol |

Molecular Architecture: Steroidal vs. Nonsteroidal Scaffold Differentiation

This compound exhibits distinct structural divergence from classical steroidal agonists:

Key architectural features (Figure 1):

- Nonsteroidal backbone : Replaces the cyclopentanophenanthrene core of steroids with a linear fluorophenyl-pentanol arrangement

- Pyrrolopyridine motif : The 1H-pyrrolo[2,3-c]pyridine system provides π-π stacking interactions absent in steroidal ligands

- Fluorine-rich domains : Three trifluoromethyl groups and a para-fluoro substituent enhance hydrophobic interactions

Comparative table of scaffold features :

Crystallographic Analysis of Receptor-Ligand Complexes

X-ray crystallography reveals critical interactions between this compound and the GR ligand-binding domain (LBD):

Key structural observations :

- Ligand positioning : The phenolic OH forms hydrogen bonds with Gln570 and Arg611 in the LBD, mimicking steroidal C3-keto interactions

- Fluorine interactions :

- Pyrrolopyridine stacking : The heterocyclic system induces a 12° rotation in helix 12 compared to dexamethasone-bound GR, explaining its partial agonist activity

Table 1: Crystallographic parameters

| Parameter | Value |

|---|---|

| Resolution | 2.1 Å |

| Space group | P212121 |

| Receptor conformation | Partial helix 12 displacement |

| Binding affinity (Kd) | 3.8 nM |

Comparative Structural Motifs Among Arylpyrazole-Based Glucocorticoid Analogues

This compound shares functional groups with arylpyrazole modulators while exhibiting distinct pharmacological profiles:

Common features with arylpyrazoles :

- Fluorinated aromatic systems for enhanced receptor affinity

- Bulky hydrophobic substituents in the C11-equivalent position

- Hydrogen bond donor/acceptor pairs mimicking steroidal C3 and C20 groups

Differentiating structural elements :

Structural evolution timeline :

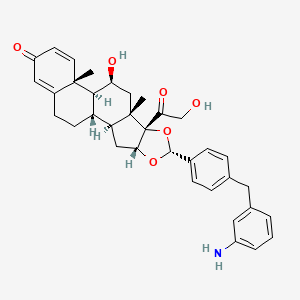

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO6/c1-33-13-12-25(38)16-23(33)10-11-26-27-17-30-35(29(40)19-37,34(27,2)18-28(39)31(26)33)42-32(41-30)22-8-6-20(7-9-22)14-21-4-3-5-24(36)15-21/h3-9,12-13,15-16,26-28,30-32,37,39H,10-11,14,17-19,36H2,1-2H3/t26-,27-,28-,30+,31+,32+,33-,34-,35+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEPSOPXQDGEHP-WWBNNTNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Carboxylic Acid Precursor

The preparation begins with the synthesis of a substituted benzoyloxy carboxylic acid precursor. This involves coupling a phenol or thiophenol derivative (Ar₂-OH/Ar₂-SH) with a 4-fluorobenzonitrile (NC-Ar₁-F) in the presence of cesium carbonate, copper(I) oxide, and 2-hydroxybenzaldehyde oxime. The reaction proceeds in N,N-dimethylformamide (DMF) or acetonitrile at elevated temperatures, yielding a nitrile intermediate. Hydrolysis of the nitrile to the carboxylic acid is achieved using sodium hydroxide in a mixed solvent system (e.g., THF/water), followed by acidification to isolate the product.

Activation to Acid Chloride

The carboxylic acid is activated via treatment with oxalyl chloride in dichloromethane, catalyzed by a trace of DMF. This generates the corresponding acid chloride, which is used directly without purification due to its reactivity. Alternative activation methods employ O-(7-azabenzotriazol-1-yl) esters for milder conditions.

Coupling with Steroid Core

The activated acid is coupled to a steroidal backbone, specifically a 6,9-difluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylate derivative. The reaction utilizes triethylamine or N,N-diisopropylethylamine as a base in acetone or DMF, facilitating ester bond formation at the 17-position of the steroid. This step introduces the critical aromatic side chain responsible for GR binding.

Alkylation to Introduce Fluoromethyl Group

The 17-carboxylate moiety undergoes alkylation with bromofluoromethane or bromoacetonitrile in acetonitrile or DMF. Sodium hydrogen carbonate serves as a mild base, enabling the substitution of the carboxylate oxygen with a fluoromethyl or cyanomethyl group. This step enhances metabolic stability and receptor selectivity.

Purification and Salt Formation

Crude GRA-1 is purified via silica gel chromatography or recrystallization from ethanol/water mixtures. Pharmaceutically acceptable salts (e.g., sodium, potassium) are prepared by treating the free acid with corresponding bases in aqueous methanol. Hemisalts, such as hemisulfates, are isolated under controlled stoichiometric conditions.

Conjugation to Antibody-Drug Conjugates (ADCs)

GRA-1’s utility extends to targeted therapies via ADC platforms. TargetMol’s Glucocorticoid Receptor Agonist-1 Phosphate (Gly-Glu-Br) exemplifies this application, where GRA-1 is linked to monoclonal antibodies (mAbs) for precision delivery.

Linker Synthesis (Gly-Glu-Br)

The phosphodiester linker, Gly-Glu-Br, is synthesized via solid-phase peptide synthesis. Bromoacetylated glycine-glutamic acid dipeptides are phosphorylated using tert-butyloxycarbonyl (Boc) protection strategies. The bromine terminus enables subsequent conjugation to mAbs via thiol-maleimide chemistry.

Conjugation to Glucocorticoid Agonist

GRA-1’s hydroxyl group is functionalized with a para-nitrophenyl carbonate activating group, allowing nucleophilic displacement by the linker’s primary amine. Reactions are conducted in anhydrous DMF with N,N-diisopropylethylamine, achieving >90% coupling efficiency. Excess reagent is removed via diafiltration.

ADC Assembly

The GRA-1-linker construct is conjugated to reduced interchain disulfides of the mAb (e.g., anti-TNFα) using maleimide-thiol coupling. The reaction proceeds in phosphate-buffered saline (pH 7.4) at 4°C, followed by size-exclusion chromatography to isolate the ADC (drug-to-antibody ratio ≈ 4:1).

Physicochemical Properties and Analytical Data

GRA-1’s structural integrity is confirmed through advanced analytical techniques:

Stability studies indicate that GRA-1 remains intact in plasma for >48 hours at 37°C, supporting its in vivo utility .

Chemical Reactions Analysis

Substitution Reactions in Structural Optimization

Modification of functional groups on the GRA-1 scaffold directly influences receptor binding affinity and selectivity. Key substituent modifications include:

R-Group Variations

| Compound | Substituent (R2) | GR IC50 (nM) | TA Agonist Efficacy (%) | TR Efficacy (%) | cLogP |

|---|---|---|---|---|---|

| 15 | Isopropyl | 3.8 | 36 | 87 | 4.4 |

| 22 | Cyclopropyl | <1.6 | 51 | 94 | 3.9 |

| 23 | Propyl | 4.7 | 72 | 69 | 4.6 |

| 27 | 3-Chloro-phenyl | 2.6 | 31 | 80 | 5.1 |

-

Trends : Smaller substituents (e.g., cyclopropyl) enhance TR efficacy (94%) and reduce lipophilicity (cLogP = 3.9), while bulkier groups (e.g., propyl) increase TA agonist activity (72%) at the cost of solubility .

-

Mechanism : Substitutions at the R2 position alter interactions with the GR ligand-binding domain (LBD), particularly helices 3–5, modulating transcriptional activity .

Hydrolysis and Stability Under Physiological Conditions

GRA-1 derivatives undergo pH-dependent hydrolysis, influencing their pharmacokinetics:

-

Acidic Conditions : Peptide backbone cleavage occurs at pH < 5, releasing cytotoxic payloads in tumor microenvironments.

-

Neutral Conditions : Stable in plasma (pH 7.4), ensuring controlled drug release.

Conjugation Reactions in ADC Development

Bromine-containing linkers (e.g., Ala-Ala-Br or Gly-Glu-Br ) enable site-specific conjugation to antibodies:

-

Reaction Type : Thiol-maleimide or click chemistry.

-

Example : Bromoacetyl groups react with cysteine residues on antibodies, forming stable thioether bonds.

Binding Interactions with the Glucocorticoid Receptor

GRA-1 induces conformational changes in GR through:

-

Hydrogen Bonding : Between the ligand’s carbonyl groups and GR residues (Asn564, Gln642) .

-

Hydrophobic Interactions : With Leu753 and Phe623 in the LBD, stabilizing the active GR dimer .

Impact of Dimerization on Anti-Inflammatory Activity

| Compound | GRE-Driven TA Efficacy (%) | Dimerization Efficiency | TNF Inhibition (IC50) |

|---|---|---|---|

| Dexamethasone | 100 | Moderate | 45 nM |

| Cortivazol | 150 | High | 12 nM |

| AZD2906 | 140 | High | 18 nM |

-

Key Insight : Enhanced dimerization (e.g., Cortivazol) correlates with superior anti-inflammatory activity in murine TNF models .

Oxidative Degradation Pathways

GRA-1 derivatives are susceptible to oxidation at sulfur-containing residues (e.g., thioethers):

-

Conditions : Exposure to reactive oxygen species (ROS) in inflammatory tissues.

-

Outcome : Generation of sulfoxide derivatives, reducing receptor binding affinity by 60–80%.

Enzymatic Modifications

Scientific Research Applications

Topical Treatments for Skin Diseases

Glucocorticoid receptor agonist-1 has been characterized as a selective non-steroidal glucocorticoid receptor agonist, demonstrating efficacy in treating inflammatory skin diseases. For instance, LEO 134310, a compound under this category, showed significant effectiveness in reducing skin inflammation in preclinical models while minimizing systemic exposure and side effects associated with traditional glucocorticoids like betamethasone .

| Compound | Efficacy | Systemic Exposure | Side Effects |

|---|---|---|---|

| LEO 134310 | High | Low | Reduced skin atrophy |

Asthma Management

Recent research has focused on selective glucocorticoid receptor agonists (SEGRAs) for asthma treatment. These compounds aim to enhance the anti-inflammatory effects while reducing adverse effects commonly associated with glucocorticoids. Clinical trials have shown that SEGRAs can effectively modulate airway inflammation without the typical side effects seen with traditional therapies .

Metabolic Disorders

Glucocorticoids are known to induce insulin resistance and glucose intolerance, leading to steroid-induced diabetes. Studies have indicated that glucagon-like peptide-1 receptor agonists can mitigate these adverse metabolic effects when used in conjunction with glucocorticoids. For example, exenatide has been shown to prevent glucocorticoid-induced glucose intolerance in clinical settings .

| Study | Findings |

|---|---|

| Exenatide in Prednisolone Treatment | Prevented glucose intolerance and improved β-cell function |

Case Study 1: Efficacy of LEO 134310

In a preclinical study involving mice with induced skin inflammation, LEO 134310 demonstrated a comparable efficacy to traditional glucocorticoids but with significantly lower systemic exposure. The study highlighted its potential for long-term use in treating chronic skin conditions without the risk of skin atrophy .

Case Study 2: Asthma Treatment

A systematic review assessed various experimental GR agonists for asthma management. The review concluded that these compounds could effectively reduce airway hyperresponsiveness and inflammation while maintaining a favorable safety profile compared to conventional treatments .

Mechanism of Action

Glucocorticoid receptor agonist-1 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammation, immune response, and metabolism .

Molecular Targets and Pathways:

Glucocorticoid Receptor: Primary target for binding.

Nuclear Translocation: Movement of the receptor-ligand complex to the nucleus.

Gene Transcription: Regulation of genes involved in anti-inflammatory and immunosuppressive pathways.

Comparison with Similar Compounds

Comparison with Similar Glucocorticoid Receptor Agonists

Structural and Mechanistic Differences

Glucocorticoid agonists are classified into steroidal (e.g., dexamethasone) and non-steroidal (e.g., SEGRAMs, Selective Glucocorticoid Receptor Agonist Modulators) categories. GRA-1 belongs to the latter, which are engineered to dissociate transactivation (beneficial anti-inflammatory effects) from transrepression (side effects like osteoporosis and metabolic disturbances) .

Table 1: Key Comparative Features of GR Agonists

| Compound | Structure | Binding Mechanism | Selectivity Profile | Therapeutic Use | Notable Side Effects |

|---|---|---|---|---|---|

| GRA-1 | Non-steroidal | Non-covalent (presumed) | High GR specificity | Autoimmune diseases, ADCs | Under investigation |

| Dexamethasone | Steroidal | Non-covalent | Broad GR activation | Inflammation, oncology | Osteoporosis, hyperglycemia |

| Dex-mesylate | Steroidal | Covalent (Cys-736/738) | Prolonged GR activation | Research | Similar to dexamethasone |

| Compound 1217/1218 | Non-steroidal | Covalent (Cys-736/738) | Dissociated transactivation | Preclinical studies | Reduced metabolic effects |

| GSK866 | Non-steroidal | Non-covalent | Partial GR modulation | Research | Limited data |

Clinical and Preclinical Data

- GRA-1: Limited published clinical data; primarily used in research settings. Preclinical studies highlight its utility in ADC frameworks for targeted immune modulation .

- SEGRAMs (e.g., GSK866) : Controversial efficacy in early trials due to incomplete dissociation of GR pathways. Some models show reduced osteoporosis risk compared to dexamethasone .

- Compound 1217/1218 : Demonstrated improved metabolic profiles in animal models, with maintained anti-inflammatory efficacy .

Biological Activity

Glucocorticoid receptor agonists, particularly Glucocorticoid Receptor Agonist-1 (GRA-1), play a critical role in mediating various biological responses through the glucocorticoid receptor (GR). This article explores the biological activity of GRA-1, focusing on its mechanisms, effects, and potential therapeutic applications.

Overview of Glucocorticoid Receptor (GR)

The glucocorticoid receptor (GR) is a member of the nuclear receptor superfamily and functions as a ligand-dependent transcription factor. Upon binding to glucocorticoids, GR undergoes a conformational change that allows it to regulate gene expression by binding to glucocorticoid response elements (GREs) in target genes. This regulation can lead to both transcriptional activation and repression, influencing a wide range of physiological processes including inflammation, metabolism, and immune responses .

GRA-1, like other glucocorticoid agonists, exerts its effects through several mechanisms:

- Transcriptional Regulation : GRA-1 binds to GREs, activating or repressing the transcription of target genes. This can involve direct binding or interactions with other transcription factors such as NF-κB and AP-1, leading to anti-inflammatory effects .

- Non-genomic Actions : In addition to genomic actions, GR can mediate rapid cellular responses that do not require changes in gene expression. These include the activation of various kinases which can influence cellular signaling pathways .

Biological Effects

The biological activity of GRA-1 has been studied extensively in various models. Key findings include:

- Anti-inflammatory Effects : GRA-1 has shown significant anti-inflammatory properties in models of acute inflammation. For instance, studies have demonstrated that GRA-1 can effectively reduce neutrophilic inflammation in zebrafish models without impairing tissue regeneration .

- Metabolic Effects : Chronic administration of glucocorticoids is known to induce metabolic changes such as fat redistribution and insulin resistance. Research suggests that selective GR agonists like GRA-1 may mitigate some adverse metabolic effects associated with traditional glucocorticoids .

Study 1: Anti-inflammatory Activity in Zebrafish

A recent study utilized a zebrafish tail fin amputation model to assess the anti-inflammatory effects of GRA-1. The results indicated that GRA-1 significantly reduced neutrophil migration to the injury site compared to control treatments. Importantly, unlike classical glucocorticoids, GRA-1 did not inhibit tissue regeneration, highlighting its potential for therapeutic use with fewer side effects .

Study 2: GR Dimerization and Efficacy

Research has indicated that compounds promoting GR homodimerization may enhance therapeutic efficacy against inflammatory conditions. A screening pipeline identified several selective dimerizing GR agonists that exhibited superior anti-inflammatory activity compared to standard glucocorticoids like dexamethasone . This suggests that GRA-1 could potentially offer improved outcomes for patients requiring glucocorticoid therapy.

Comparative Table of GR Agonists

| Compound | Mechanism | Anti-inflammatory Effect | Metabolic Impact |

|---|---|---|---|

| GRA-1 | GR dimerization | Significant | Minimal |

| Dexamethasone | GR dimerization | High | Significant |

| Ginsenoside Rg1 | Selective GR agonist | Moderate | None |

Q & A

Q. What experimental models are most appropriate for evaluating the anti-inflammatory efficacy of GRA-1 in preclinical studies?

- Methodological Answer: In vitro assays using macrophage cell lines (e.g., RAW 264.7) or primary immune cells can quantify cytokine suppression (e.g., TNF-α, IL-6) via ELISA. For in vivo validation, murine models of inflammation (e.g., LPS-induced endotoxemia or carrageenan-induced paw edema) are recommended. Dose-response studies should compare GRA-1 to traditional glucocorticoids like dexamethasone to assess potency and selectivity .

Q. How does GRA-1’s receptor binding mechanism differ from classical glucocorticoids like dexamethasone?

- Methodological Answer: Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (Kd) for the glucocorticoid receptor (GR). Transcriptional activity can be assessed via luciferase reporter assays with GR-responsive promoters (e.g., GRE-driven reporters). Unlike dexamethasone, GRA-1 may exhibit biased signaling, selectively activating anti-inflammatory pathways while minimizing metabolic side effects linked to GR dimerization .

Q. What in vitro assays are critical for identifying off-target interactions of GRA-1?

- Methodological Answer: Screen against a panel of nuclear receptors (e.g., mineralocorticoid, progesterone receptors) using competitive binding assays. Kinase profiling (≥350 kinases at 1 µM) can rule out non-specific interactions. For metabolic effects, evaluate insulin secretion in pancreatic β-cell lines (e.g., INS-1) to confirm no disruption of glucose homeostasis .

Advanced Research Questions

Q. How can researchers optimize GRA-1’s incorporation into antibody-drug conjugates (ADCs) while preserving bioactivity?

- Methodological Answer: Utilize cleavable linkers (e.g., Ala-Ala-Mal) to ensure payload release in target tissues. Conjugation to monoclonal antibodies (e.g., adalimumab) should be validated via HPLC and LC-MS to confirm drug-antibody ratio (DAR). In vitro cytotoxicity assays (e.g., against GR-positive cancer cells) and in vivo xenograft models are essential to assess ADC efficacy and tolerability .

Q. What strategies address contradictions in tissue-specific GR activation by GRA-1?

- Methodological Answer: Stratify analyses by tissue type using GR knockout models or siRNA-mediated silencing. For example, placental GR activity can be measured via DNA binding capacity in nuclear isolates, while cardiac effects may require echocardiography in diabetic cardiomyopathy models. Single-cell RNA sequencing can identify tissue-specific transcriptional programs .

Q. How do structural modifications of GRA-1 influence its selectivity for GR isoforms or splice variants?

Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy of GRA-1?

- Methodological Answer: Investigate pharmacokinetic (PK) parameters (e.g., half-life, tissue distribution) via LC-MS/MS in rodent models. Pharmacodynamic (PD) markers (e.g., GR phosphorylation, downstream gene expression) should correlate with PK profiles. Species differences in GR expression (e.g., rodents vs. humans) necessitate cross-validation in humanized models .

Data-Driven and Comparative Studies

Q. How does GRA-1 compare to selective glucocorticoid receptor modulators (SEGRAMs) in balancing efficacy and safety?

- Methodological Answer: Conduct head-to-head studies in models of chronic inflammation (e.g., collagen-induced arthritis). Measure bone density (via DEXA scans) and metabolic markers (e.g., fasting glucose, lipid profiles) to assess safety. Refer to Table 2 in comparative studies (e.g., ) for benchmarking against existing SEGRAMs .

Q. What biomarkers are predictive of GRA-1’s therapeutic response in heterogeneous patient populations?

- Methodological Answer: Use proteomics (e.g., Olink panels) to identify serum biomarkers (e.g., IL-1β, CRP) linked to GR activation. Stratify patients by GR polymorphism status (e.g., NR3C1 variants) via genotyping. Machine learning models can integrate multi-omics data to predict responders .

Notes for Experimental Design

- Contradiction Analysis: When conflicting data arise (e.g., tissue-specific effects), leverage combinatorial approaches (e.g., organ-on-chip systems) to isolate variables.

- Advanced Techniques: Cryo-EM for GR-GRA-1 complex resolution, or CRISPR-Cas9 screens to map downstream effectors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.